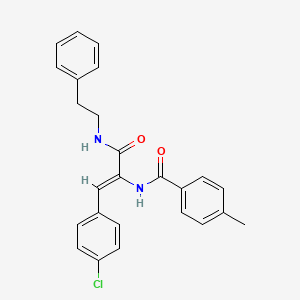

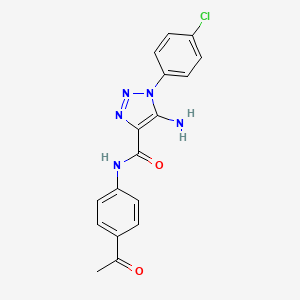

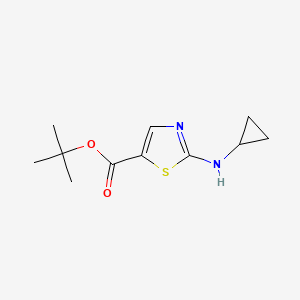

![molecular formula C7H9Cl2N3 B2505080 Imidazo[1,2-a]pyridin-2-amine dihydrochloride CAS No. 1263378-17-1](/img/structure/B2505080.png)

Imidazo[1,2-a]pyridin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological activity and presence in various pharmaceutical agents. The synthesis of these compounds has been explored through various methods, often focusing on the use of mild reaction conditions and inexpensive catalysts to enhance their applicability in drug development .

Synthesis Analysis

Several strategies have been employed to synthesize imidazo[1,2-a]pyridines. One approach involves copper-catalyzed tandem oxidative C–H amination/cyclizations, which allows for the direct synthesis of imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines. This method has been used to synthesize Zolimidine, a drug for peptic ulcers, in a single step . Another method uses triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines, leading to C3-substituted imidazo[1,2-a]pyridines, which are common in medicinal chemistry leads and drugs . Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been used to synthesize imidazo[4,5-b]pyridines and -pyrazines, demonstrating the versatility of the synthetic approaches .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be tailored through various synthetic routes. For instance, the Ortoleva-King reaction has been optimized to produce a broad range of imidazo[1,2-a]pyridines with different functionalities, such as OH, NMe2, Br, and OMe groups . The optical properties of these compounds can be significantly influenced by the presence of different substituents, as seen in the excited state intramolecular proton transfer (ESIPT) capable imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo further chemical transformations to produce more complex structures. For example, oxidative intramolecular C–H amination has been used to synthesize polycyclic imidazo[1,2-a]pyridine analogs, which exhibit strong UV absorption and fluorescence . Additionally, carbene transformations or C-H functionalizations have been highlighted as green and atom-economical strategies for the synthesis of diverse imidazo[1,2-a]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. For instance, a four-component cascade heteroannulation has been developed to synthesize highly substituted imidazo[1,2-a]pyridine derivatives, which can exhibit unusual splitting peaks in their NMR spectra due to the presence of an o-halogen atom on the aryl ring . The synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination also demonstrates the ability to fine-tune the properties of these compounds for potential use as cysteine protease inhibitors .

Aplicaciones Científicas De Investigación

Copper Catalyzed Synthesis

Imidazo[1,2-a]pyridin-2-amine dihydrochloride serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, achieved through copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations. This method offers a straightforward route to synthesize a variety of imidazo[1,2-a]pyridines from readily available acetophenones and 2-aminopyridines (Pericherla et al., 2013).

Pharmacological Properties

The compound's bicyclic system with a bridgehead nitrogen atom makes it of significant interest in medicinal chemistry. Extensive research has been conducted to understand the pharmacological properties of this scaffold, encompassing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Palladium-catalyzed Synthesis for Therapeutic Applications

Imidazo[1,2a]pyridines have garnered attention in medicinal chemistry research, especially when functionalized with exocyclic amines. Their synthesis via palladium-catalyzed coupling reactions has shown potential for high affinity towards adenosine receptor A2A while maintaining low cytotoxicity, indicating their promise as privileged structures in therapeutic applications (Boulahjar et al., 2018).

Direcciones Futuras

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the future directions in the research of Imidazo[1,2-a]pyridin-2-amine dihydrochloride could involve exploring its potential applications in medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .

Mode of Action

It is known that the compound can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

It has been suggested that the compound could be used as a scaffold for the development of covalent inhibitors, potentially affecting various biochemical pathways .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activities against certain enzymes , and others have demonstrated anticancer properties .

Action Environment

It is known that the compound can be used as an inhibitor against the degradation of metal surfaces in acidic media , suggesting that its action may be influenced by the pH of the environment.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWYRPIJDREMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

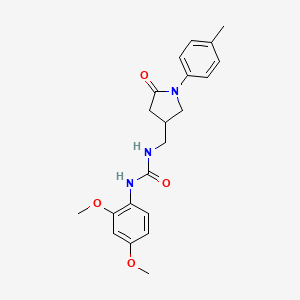

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

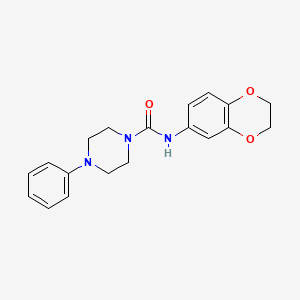

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)